Ethyl 2-(4-bromo-2-fluorophenyl)acetate

HDAC inhibition Epigenetic drug discovery SAR studies

Ethyl 2-(4-bromo-2-fluorophenyl)acetate (CAS 924312-09-4) is a halogenated phenylacetate ester derivative of the formula C₁₀H₁₀BrFO₂ and MW 261.09 g/mol in which bromine and fluorine atoms are positioned at the para and ortho positions, respectively, on the phenyl ring. This substitution pattern creates a distinct electronic and steric environment that is exploited in the synthesis of MCH receptor antagonists and other bioactive molecules, where it serves as a key intermediate for constructing more complex pharmacophores.

Molecular Formula C10H10BrFO2
Molecular Weight 261.09 g/mol
CAS No. 924312-09-4
Cat. No. B1418789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-bromo-2-fluorophenyl)acetate
CAS924312-09-4
Molecular FormulaC10H10BrFO2
Molecular Weight261.09 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(C=C(C=C1)Br)F
InChIInChI=1S/C10H10BrFO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3
InChIKeyNAIAJPLUTCZXKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-bromo-2-fluorophenyl)acetate (CAS 924312-09-4): A Halogenated Phenylacetate Ester Building Block for Pharmaceutical Synthesis


Ethyl 2-(4-bromo-2-fluorophenyl)acetate (CAS 924312-09-4) is a halogenated phenylacetate ester derivative of the formula C₁₀H₁₀BrFO₂ and MW 261.09 g/mol in which bromine and fluorine atoms are positioned at the para and ortho positions, respectively, on the phenyl ring . This substitution pattern creates a distinct electronic and steric environment that is exploited in the synthesis of MCH receptor antagonists and other bioactive molecules, where it serves as a key intermediate for constructing more complex pharmacophores [1]. The compound is supplied as a solid (mp 58–60 °C) with a predicted LogP of 2.69, differentiating it from both its carboxylic acid progenitor and halogen-swapped analogs in terms of handling, lipophilicity, and reactivity [2].

Why 4-Br-2-F-Phenylacetate Esters Cannot Be Interchanged: Substitution Pattern Drives Reactivity and Selectivity


In-class phenylacetate esters bearing different halogen combinations are not functionally interchangeable because the exact position and identity of the halogen atoms independently modulate both the electronic character of the aromatic ring and the steric accessibility of the reactive benzylic carbon . Swapping bromine for chlorine at the 4-position (e.g., ethyl 2-(4-chloro-2-fluorophenyl)acetate) alters the leaving-group potential in cross-coupling reactions and reduces HDAC4 inhibitory potency, while relocating the fluorine atom from the 2- to the 3-position (e.g., ethyl 2-(4-bromo-3-fluorophenyl)acetate) changes the ortho electronic influence that governs regioselective metalation and downstream coupling efficiency [1]. The following section provides quantitative evidence demonstrating that these positional and atomic variations translate into measurable differences in potency, selectivity, and physicochemical properties that are directly relevant to procurement decisions.

Quantitative Differentiation of Ethyl 2-(4-bromo-2-fluorophenyl)acetate Against Closest Analogs


HDAC4 Inhibitory Potency: 4-Br-2-F Substituent Profile Compared with 4-Br and 4-F Analogs

In a series of HDAC inhibitors sharing a common scaffold, the 4-bromo-2-fluorophenyl substituent (compound 7r) displayed an HDAC4 IC₅₀ of 1.9 ± 0.1 μM and HDAC8 IC₅₀ >50 μM [1]. The mono-substituted 4-bromophenyl analog (7o) showed lower HDAC4 potency at 2.9 ± 0.1 μM and measurable HDAC8 activity (IC₅₀ 16 ± 0.5 μM), while the 4-fluorophenyl analog (7b) gave an HDAC4 IC₅₀ of 1.6 ± 0.3 μM but retained substantial HDAC8 inhibition (IC₅₀ 6.6 ± 0.2 μM) [1]. The 4-bromo-2-fluorophenyl group uniquely combines sub-2 μM HDAC4 potency with complete HDAC8 inactivity (>50 μM), a selectivity window not achieved by either the 4-Br or 4-F mono-substituted variants.

HDAC inhibition Epigenetic drug discovery SAR studies

LogP and Lipophilicity: Ethyl Ester vs. Free Carboxylic Acid Form

The ethyl ester form (target compound) exhibits a predicted LogP of 2.69 and a topological polar surface area (PSA) of 26.3 Ų [1]. In contrast, the corresponding free carboxylic acid, 4-bromo-2-fluorophenylacetic acid (CAS 114897-92-6), has a lower predicted LogP of 2.22 and a higher PSA of 37.3 Ų [2]. The ester thus possesses approximately 0.47 log units greater lipophilicity and a 30% smaller PSA, translating to enhanced passive membrane permeability and reduced hydrogen-bond donor capacity.

Physicochemical profiling Drug-likeness Permeability

Solid-State Handling: Defined Melting Point vs. Liquid or Low-Melting Analogs

Ethyl 2-(4-bromo-2-fluorophenyl)acetate is a crystalline solid at ambient temperature with a measured melting point of 58–60 °C . By comparison, the regioisomeric ethyl 2-(4-bromo-3-fluorophenyl)acetate and the chloro-substituted analog ethyl 2-(4-chloro-2-fluorophenyl)acetate are typically supplied as liquids or low-melting solids under the same conditions . The well-defined crystalline state of the target compound facilitates accurate gravimetric dispensing and long-term storage without solvent, directly benefiting automated parallel synthesis workflows.

Formulation Solid-phase synthesis Weighing accuracy

Bromine vs. Chlorine Reactivity in Pd-Catalyzed Cross-Coupling at the 4-Position

The C–Br bond at the 4-position of the target compound is intrinsically more reactive in oxidative addition to Pd(0) than the C–Cl bond in the corresponding 4-chloro-2-fluorophenyl analog (CAS 188424-98-8) [1]. The bond dissociation energy of a C–Br bond (approximately 68 kcal/mol) is approximately 12–15 kcal/mol lower than that of a C–Cl bond (approximately 80–83 kcal/mol), enabling Suzuki-Miyaura cross-couplings under milder conditions (lower temperature, shorter time, broader substrate scope) [2]. Empirical observations confirm that 4-bromo-substituted phenylacetates undergo quantitative coupling with arylboronic acids at 60–80 °C in <2 hours, whereas 4-chloro analogs often require temperatures exceeding 100 °C and/or specialized ligands to achieve comparable conversion [3].

Suzuki-Miyaura coupling Cross-coupling Synthetic efficiency

Where Ethyl 2-(4-bromo-2-fluorophenyl)acetate Delivers Verifiable Advantage: Evidence-Backed Application Scenarios


HDAC Inhibitor Lead Optimization Requiring HDAC4-Selective Scaffolds

Medicinal chemistry teams pursuing HDAC4-selective inhibitors for oncology or neurodegenerative indications should prioritize the 4-bromo-2-fluorophenyl building block over the 4-bromo or 4-fluoro mono-substituted analogs. Direct comparative data shows that the 4-Br-2-F combination achieves HDAC4 IC₅₀ of 1.9 μM while completely abolishing HDAC8 inhibition (>50 μM), a selectivity profile that neither 4-Br (HDAC8 IC₅₀ 16 μM) nor 4-F (HDAC8 IC₅₀ 6.6 μM) can match [1]. This differentiated isoform selectivity is critical for minimizing off-target toxicity in lead compounds.

Parallel Synthesis and High-Throughput Chemistry Requiring Accurate Solid Dispensing

For automated parallel synthesis platforms, the crystalline solid form (mp 58–60 °C) of ethyl 2-(4-bromo-2-fluorophenyl)acetate provides superior weighing accuracy and eliminates the solvent-handling complications associated with liquid analogs such as ethyl 2-(4-chloro-2-fluorophenyl)acetate . This directly reduces weighing errors in sub-milligram dispensing and improves the reproducibility of library production.

Suzuki-Miyaura Cross-Coupling at Mild Temperatures for Fragile Substrates

Synthetic chemists working with thermally sensitive substrates or late-stage functionalization should select the 4-bromo-2-fluorophenyl ester over its 4-chloro analog. The C–Br bond undergoes efficient oxidative addition at 60–80 °C under standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysis, whereas the C–Cl analog requires temperatures >100 °C and/or bulky electron-rich phosphine ligands [2]. This reactivity differential enables coupling on scaffolds containing epimerizable centers, azides, or other heat-labile groups.

Prodrug Design Requiring Enhanced Membrane Permeability

Drug discovery programs needing a phenylacetic acid prodrug with improved passive permeability should select the ethyl ester form (LogP 2.69, PSA 26.3 Ų) over the free acid (LogP 2.22, PSA 37.3 Ų). The +0.47 LogP difference and 29% reduction in PSA predictably enhance intestinal absorption and blood-brain barrier penetration, making the ester the appropriate starting point for CNS-targeted or orally bioavailable candidates [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(4-bromo-2-fluorophenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.